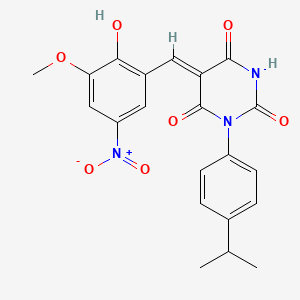
5-(2-hydroxy-3-methoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-(2-hydroxy-3-methoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as HMPS, is a synthetic compound with potential applications in various fields of science. It was first synthesized in 1955 by G. L. Hobby and D. E. Wooley at the University of California. Since then, HMPS has been extensively studied for its unique properties and potential benefits.
Mechanism of Action
The mechanism of action of HMPS is not fully understood. However, it is believed to interact with cellular targets, such as enzymes and receptors, to exert its biological effects. HMPS has been reported to inhibit the activity of certain enzymes involved in tumor cell growth and viral replication.
Biochemical and Physiological Effects:
HMPS has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that HMPS can induce apoptosis, or programmed cell death, in tumor cells. HMPS has also been reported to inhibit the replication of certain viruses, such as HIV and herpes simplex virus. In addition, HMPS has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
HMPS has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. HMPS is also relatively inexpensive compared to other compounds used in similar experiments. However, HMPS has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on HMPS. One potential area of study is the development of novel HMPS-based materials for use in optoelectronic devices. Another potential area of study is the investigation of the mechanism of action of HMPS in tumor cells and viruses. Additionally, HMPS could be further investigated for its potential as a therapeutic agent for the treatment of cancer and viral infections.
Scientific Research Applications
HMPS has been studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, HMPS has been reported to exhibit antitumor, antiviral, and anti-inflammatory activities. In materials science, HMPS has been used as a precursor for the synthesis of novel organic-inorganic hybrid materials. In biochemistry, HMPS has been studied for its potential as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-15-12(18)8(11(17)14-13(15)19)6-7-4-3-5-9(20-2)10(7)16/h3-6,16H,1-2H3,(H,14,17,19)/b8-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVPWBWWZDDQCZ-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C(=CC=C2)OC)O)C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=C(C(=CC=C2)OC)O)/C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-(3,4-dimethoxyphenyl)-3-oxo-7-phenyl-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3904052.png)

![(3aR*,6aR*)-2-methyl-N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide](/img/structure/B3904060.png)


![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B3904089.png)
![16-[4-(difluoromethoxy)benzylidene]-3-hydroxyandrost-5-en-17-one](/img/structure/B3904095.png)
![1-(1,3-benzodioxol-5-yl)-3-[(5-chloro-2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B3904108.png)

![3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-(tetrahydro-2H-pyran-4-ylmethyl)piperidine](/img/structure/B3904116.png)
![ethyl 5-(4-ethoxyphenyl)-7-methyl-2-[(5-nitro-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3904123.png)

![2-bromo-N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B3904143.png)
